![molecular formula C20H15NO5S B2493067 N-[2-(Furan-2-yl)-2-hydroxy-2-(Thiophen-3-yl)ethyl]-2-oxo-2H-chromen-3-carbonsäureamid CAS No. 2097910-46-6](/img/structure/B2493067.png)

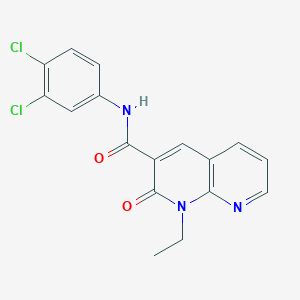

N-[2-(Furan-2-yl)-2-hydroxy-2-(Thiophen-3-yl)ethyl]-2-oxo-2H-chromen-3-carbonsäureamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

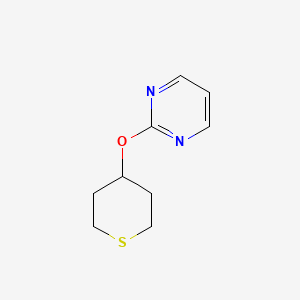

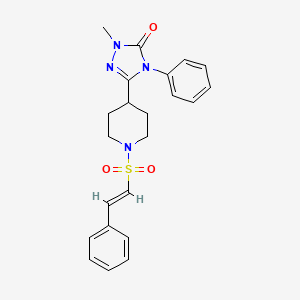

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15NO5S and its molecular weight is 381.4. The purity is usually 95%.

BenchChem offers high-quality N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Furan-Derivate haben eine signifikante antibakterielle Aktivität gezeigt . Sie wurden im Kampf gegen bakterielle Infektionen eingesetzt . Der Furan-Kern ist eine wesentliche Synthesetechnik bei der Suche nach neuen Medikamenten . Furan-haltige Verbindungen weisen eine breite Palette von vorteilhaften biologischen und pharmakologischen Eigenschaften auf .

Antitumoraktivität

Einige Furan-Derivate haben vielversprechende Antitumoraktivität gezeigt . So fand eine Studie beispielsweise heraus, dass eine Verbindung, die der hier beschriebenen ähnelt, signifikante zytotoxische Wirkungen auf Lungenkarzinome zeigte . Eine weitere Studie synthetisierte und bewertete die Antitumorwirkungen von 30 neuartigen Naphthochinon-Furan-2-Cyanoacryloylamid- und Naphthochinon-Furancarboxamid-Derivaten .

Anti-HIV-Aktivität

Indolyl- und Oxochromenylxanthenon-Derivate, die strukturell der beschriebenen Verbindung ähnlich sind, wurden auf ihr Potenzial als Anti-HIV-1-Mittel untersucht .

Anti-Ulkus-Aktivität

Furan hat Anti-Ulkus-Eigenschaften gezeigt . Dies deutet darauf hin, dass Furan-Derivate, einschließlich der beschriebenen Verbindung, möglicherweise zur Behandlung von Geschwüren eingesetzt werden könnten.

Diuretische Aktivität

Furan-Derivate haben diuretische Eigenschaften gezeigt . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von Zuständen eingesetzt werden könnten, die von einer erhöhten Urinproduktion profitieren.

Muskelrelaxierende Aktivität

Furan-Derivate haben muskelrelaxierende Eigenschaften gezeigt . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von Zuständen eingesetzt werden könnten, die von einer Muskelentspannung profitieren.

Entzündungshemmende Aktivität

Furan-Derivate haben entzündungshemmende Eigenschaften gezeigt . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von Zuständen eingesetzt werden könnten, die mit Entzündungen einhergehen.

Antidepressiva und angstlösende Aktivität

Furan-Derivate haben antidepressive und angstlösende Eigenschaften gezeigt . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von Zuständen im Zusammenhang mit Stimmungs- und Angststörungen eingesetzt werden könnten.

Wirkmechanismus

Target of Action

For example, the indole nucleus is found in many synthetic drug molecules and binds with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Without specific studies on this compound, it’s difficult to describe the molecular and cellular effects of its action. Compounds with similar structures can have diverse biological activities, as mentioned above .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, photolysis of similar chromenones has been studied, and different products were formed depending on the conditions .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5S/c22-18(15-10-13-4-1-2-5-16(13)26-19(15)23)21-12-20(24,14-7-9-27-11-14)17-6-3-8-25-17/h1-11,24H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOFEGCALJLXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2492986.png)

![7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2492988.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B2492990.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/new.no-structure.jpg)

![N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2493000.png)

![methyl 4-(2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2493002.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2493005.png)